Bienvenue dans la boutique en ligne BenchChem!

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid

Solid-phase peptide synthesis Orthogonal protection Boc-SPPS

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid (Boc-Phe-Pip-4-COOH, CAS 1164466-05-0) is a protected dipeptide building block that combines Boc-L-phenylalanine with piperidine-4-carboxylic acid via an amide bond. It is used as an intermediate in the synthesis of peptide-based therapeutics and peptidomimetics, including the FDA-approved kappa opioid receptor agonist difelikefalin (Korsuva).

Molecular Formula C20H28N2O5
Molecular Weight 376.453
CAS No. 1164466-05-0
Cat. No. B2809817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid
CAS1164466-05-0
Molecular FormulaC20H28N2O5
Molecular Weight376.453
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)21-16(13-14-7-5-4-6-8-14)17(23)22-11-9-15(10-12-22)18(24)25/h4-8,15-16H,9-13H2,1-3H3,(H,21,26)(H,24,25)/t16-/m0/s1
InChIKeyVXHNQGJCBYKWFP-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid (CAS 1164466-05-0)


1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid (Boc-Phe-Pip-4-COOH, CAS 1164466-05-0) is a protected dipeptide building block that combines Boc-L-phenylalanine with piperidine-4-carboxylic acid via an amide bond. It is used as an intermediate in the synthesis of peptide-based therapeutics and peptidomimetics, including the FDA-approved kappa opioid receptor agonist difelikefalin (Korsuva) . The compound features orthogonal protecting groups (Boc on the N-terminus and a free carboxylic acid on the piperidine ring) that enable selective deprotection and sequential coupling in both solid-phase and solution-phase peptide synthesis [1].

Why Generic Replacement of 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid Is Not Feasible


This compound is not interchangeable with simple Boc-amino acids (e.g., Boc-Phe-OH) or standalone Boc-piperidine carboxylic acids (e.g., Boc-isonipecotic acid). It uniquely provides a pre-formed dipeptide scaffold that introduces both a hydrophobic L-phenylalanine residue and a conformationally constrained piperidine-4-carboxylic acid moiety into a growing peptide chain. Substituting with sequential coupling of individual building blocks can lead to lower overall yield, increased racemization risk, and additional purification steps [1]. Furthermore, the orthogonal Boc/COOH protection scheme is specifically tailored for Boc-strategy solid-phase peptide synthesis (SPPS), where the free carboxylic acid can be anchored to a resin, a capability not available in fully protected or inverted-protection analogs [2].

Quantitative Differentiation of 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid from Analogous Building Blocks


Orthogonal Protecting Group Strategy vs. Boc-Pip(Fmoc)-OH: Enabling Selective Resin Anchoring

Unlike Boc-Pip(Fmoc)-OH, which is used as a starting material in difelikefalin synthesis but requires the Fmoc group for resin attachment, Boc-Phe-Pip-4-COOH possesses a free carboxylic acid that can directly anchor to hydroxymethyl or chloromethyl resins without additional deprotection steps [1]. This orthogonality eliminates one synthetic cycle and reduces the risk of premature deprotection or side reactions. In the solid-phase synthesis of difelikefalin, the use of Boc-Pip(Fmoc)-OH requires an initial Fmoc deprotection step with piperidine, which is incompatible with base-sensitive sequences; Boc-Phe-Pip-4-COOH avoids this limitation altogether .

Solid-phase peptide synthesis Orthogonal protection Boc-SPPS

Lipophilicity (LogP) Balance: Improving Peptide Solubility and Membrane Permeability Over Individual Building Blocks

The computed LogP (XLogP3-AA) of Boc-Phe-Pip-4-COOH is 2.5 [1], positioning it between the highly hydrophilic Boc-piperidine-4-carboxylic acid (LogP ~1.1) and the more lipophilic Boc-L-phenylalanine (LogP ~2.2). This intermediate lipophilicity is advantageous for maintaining solubility in organic solvents during solution-phase synthesis while still providing sufficient hydrophobicity for membrane permeability in the final peptide product [2]. Building blocks at either extreme require additional formulation adjustments or solubility enhancers, adding cost and complexity.

Lipophilicity Peptide drug design Physicochemical properties

Chiral Integrity and Enantiomeric Purity vs. Racemic or D-Enantiomer Analogs

The target compound is supplied as the L-enantiomer (S-configuration at the phenylalanine α-carbon), which is critical for maintaining the stereochemistry of the final peptide product. In the synthesis of difelikefalin, the D-phenylalanine residues must be introduced separately; any contamination with the D-enantiomer in the building block would propagate stereochemical errors that compromise receptor binding . Vendors report a minimum purity of 95% by HPLC, with the L-configuration confirmed by the InChIKey VXHNQGJCBYKWFP-INIZCTEOSA-N, which encodes the specific stereoisomer [1].

Chiral purity Peptide synthesis Optical rotation

Optimal Application Scenarios for 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid Based on Quantitative Differentiation


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Kappa Opioid Receptor Agonists

In the synthesis of difelikefalin and related KOR agonists, this building block can be directly loaded onto hydroxymethyl resin via its free carboxylic acid, circumventing the Fmoc deprotection cycle required with Boc-Pip(Fmoc)-OH. This streamlines the synthesis and reduces base exposure, which is critical for maintaining the integrity of acid-labile side-chain protecting groups [1].

Solution-Phase Peptide Fragment Condensation

The balanced LogP of 2.5 provides sufficient solubility in organic solvents (DMF, dichloromethane) for efficient coupling without the solubility issues associated with highly polar piperidine carboxylic acids [1]. This makes it suitable for convergent synthesis strategies where pre-formed dipeptide fragments are coupled to larger peptide segments.

Peptidomimetic Scaffold Construction in Medicinal Chemistry

The piperidine ring introduces conformational constraint that can enhance the metabolic stability and target binding affinity of final peptidomimetic products. The L-phenylalanine moiety provides a hydrophobic anchor for target protein binding, while the orthogonally protected scaffold allows for further functionalization on the piperidine nitrogen after Boc deprotection [1].

cGMP Manufacturing of Peptide APIs with Stereochemical Quality Control

The documented L-enantiomer configuration (InChIKey VXHNQGJCBYKWFP-INIZCTEOSA-N) and ≥95% HPLC purity provide a reliable starting point for cGMP production, minimizing the risk of diastereomer contamination that could necessitate costly re-purification during process development .

Quote Request

Request a Quote for 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.